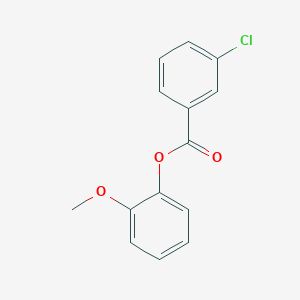
1-(3-Thien-2-ylpropyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Thien-2-ylpropyl)cyclohexanol, also known as THP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THP is a derivative of cyclohexanol and contains a thienyl group attached to the cyclohexane ring. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 1-(3-Thien-2-ylpropyl)cyclohexanol is not fully understood. However, it is believed to act on the GABAergic system by enhancing the inhibitory effects of GABA, an important neurotransmitter in the brain. 1-(3-Thien-2-ylpropyl)cyclohexanol has also been shown to modulate the activity of ion channels, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
1-(3-Thien-2-ylpropyl)cyclohexanol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its potential therapeutic applications in neurodegenerative diseases. 1-(3-Thien-2-ylpropyl)cyclohexanol has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Thien-2-ylpropyl)cyclohexanol has several advantages for lab experiments. It is readily available and can be synthesized easily. 1-(3-Thien-2-ylpropyl)cyclohexanol is also relatively stable and can be stored for extended periods. However, 1-(3-Thien-2-ylpropyl)cyclohexanol has some limitations as well. It is not very water-soluble, which may limit its use in certain experiments. 1-(3-Thien-2-ylpropyl)cyclohexanol also has a relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for 1-(3-Thien-2-ylpropyl)cyclohexanol research. One potential area of research is the development of 1-(3-Thien-2-ylpropyl)cyclohexanol derivatives with improved pharmacological properties. Another area of research is the investigation of 1-(3-Thien-2-ylpropyl)cyclohexanol in combination with other drugs for potential synergistic effects. Additionally, further studies are needed to better understand the mechanism of action of 1-(3-Thien-2-ylpropyl)cyclohexanol and its potential therapeutic applications in various disease states.
In conclusion, 1-(3-Thien-2-ylpropyl)cyclohexanol is a promising compound that has potential therapeutic applications in various disease states. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic benefits.
Synthesemethoden
The synthesis of 1-(3-Thien-2-ylpropyl)cyclohexanol involves the reaction of cyclohexanone with 3-thienylpropanol in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(3-Thien-2-ylpropyl)cyclohexanol as a white crystalline solid with a melting point of 93-95°C.
Wissenschaftliche Forschungsanwendungen
1-(3-Thien-2-ylpropyl)cyclohexanol has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 1-(3-Thien-2-ylpropyl)cyclohexanol has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C13H20OS |
|---|---|
Molekulargewicht |
224.36 g/mol |
IUPAC-Name |
1-(3-thiophen-2-ylpropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H20OS/c14-13(8-2-1-3-9-13)10-4-6-12-7-5-11-15-12/h5,7,11,14H,1-4,6,8-10H2 |
InChI-Schlüssel |
DLDBZGNFXFRTKS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CCCC2=CC=CS2)O |
Kanonische SMILES |
C1CCC(CC1)(CCCC2=CC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)
![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)
![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)
![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)


![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)

![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)